Benzamide, N-(diphenylmethyl)-4-methoxy-
Description
Properties
CAS No. |
69790-46-1 |
|---|---|
Molecular Formula |
C21H19NO2 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-benzhydryl-4-methoxybenzamide |
InChI |
InChI=1S/C21H19NO2/c1-24-19-14-12-18(13-15-19)21(23)22-20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15,20H,1H3,(H,22,23) |
InChI Key |
VVSQSYUVRAXAPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives, including Benzamide, N-(diphenylmethyl)-4-methoxy-, can be achieved through several methods. One common approach is the direct condensation of carboxylic acids and amines in the presence of catalysts. For instance, the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation has been reported as an efficient and green method for the preparation of benzamides . Another method involves the electrochemical synthesis and amidation of benzoin, starting from benzaldehyde, which can be carried out under mild conditions in an electrolysis cell .
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves large-scale reactions using high-temperature conditions and efficient catalysts to ensure high yields and purity. The use of ultrasonic irradiation and electrochemical methods can also be scaled up for industrial applications, providing eco-friendly and efficient alternatives to traditional synthetic routes.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(diphenylmethyl)-4-methoxy- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of benzamide derivatives include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely, from room temperature to elevated temperatures, and may involve the use of solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from the reactions of Benzamide, N-(diphenylmethyl)-4-methoxy- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines or alcohols. Substitution reactions can result in a variety of substituted benzamide derivatives.
Scientific Research Applications
Benzamide, N-(diphenylmethyl)-4-methoxy- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzamide, N-(diphenylmethyl)-4-methoxy- involves its interaction with specific molecular targets and pathways. For instance, benzamide derivatives are known to inhibit certain enzymes, such as histone deacetylases (HDACs), which play a role in gene expression and cancer progression . The compound may also interact with other proteins and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Features of Selected Benzamide Derivatives
Key Observations :
- N-Substituent Effects : The diphenylmethyl group introduces significant steric hindrance compared to simpler N-benzyl () or linear alkyl chains. This may reduce solubility in polar solvents but enhance lipid membrane permeability .
- Methoxy Position : The 4-methoxy group is conserved across analogs, with demonstrating its critical role in bioactivity (e.g., root growth inhibition in plants) .
Physicochemical Properties
Table 2: Physical Properties of Selected Benzamides
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
